![molecular formula C17H16FN3S B5721120 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to inhibit the activity of tyrosine kinases by binding to the ATP-binding site and preventing the transfer of phosphate groups to target proteins. It also inhibits the activity of proteases by binding to the catalytic site and preventing the cleavage of target proteins. Additionally, it inhibits the activity of phosphodiesterases by binding to the active site and preventing the hydrolysis of cyclic nucleotides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole depend on its specific target enzyme and the cellular context. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and other signaling pathways. It also exhibits anti-inflammatory effects by inhibiting the activity of proteases and reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have vasodilatory effects by inhibiting the activity of phosphodiesterases and increasing the levels of cyclic nucleotides.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments include its potent inhibitory activity against a variety of enzymes, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and vasodilatory effects. However, its limitations include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole. These include the development of new derivatives with improved pharmacokinetics and pharmacodynamics, the evaluation of its potential use in combination therapy for the treatment of various diseases, and the identification of new target enzymes for its inhibitory activity. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole involves the reaction of 4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole-3-thiol with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole.
Scientific Research Applications
3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as tyrosine kinases, proteases, and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular disorders.
properties
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3S/c1-12-3-5-13(6-4-12)11-22-17-20-19-16(21(17)2)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMBWNRJNEQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

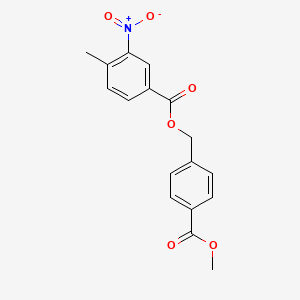
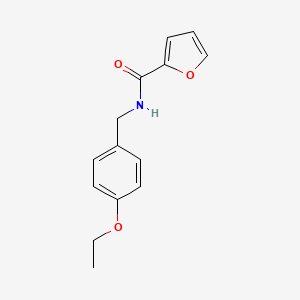
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)
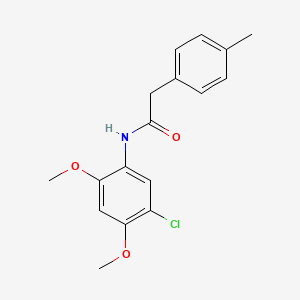
![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)
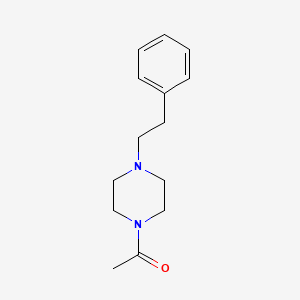
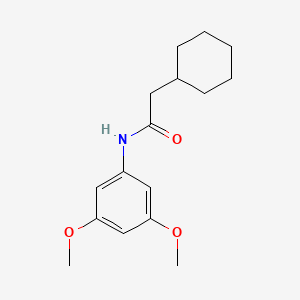

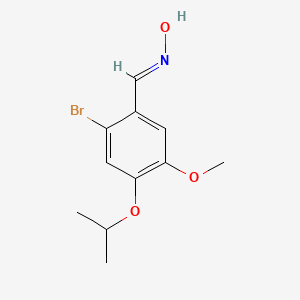

![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
